Sodium adamantylsulfinate

sulfinate ester crystallinity organosulfur purification process chemistry handleability

Sodium adamantylsulfinate (CAS 39024-52-7; IUPAC: sodium adamantane-1-sulfinate) is a salt of 1-adamantanesulfinic acid, consisting of a rigid, diamondoid adamantane cage bonded directly to a nucleophilic sulfinate (–SO₂⁻) group. With a molecular formula of C₁₀H₁₅NaO₂S and a molecular weight of 222.28 g·mol⁻¹, this compound uniquely merges the steric bulk and lipophilicity of the adamantane scaffold (computed logP values ranging from −1.16 to +2.70 depending on methodology) with the versatile sulfinate functionality that serves as a sulfonyl anion equivalent in C–S bond-forming reactions.

Molecular Formula C10H15NaO2S
Molecular Weight 222.28 g/mol
Cat. No. B12054825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium adamantylsulfinate
Molecular FormulaC10H15NaO2S
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)S(=O)[O-].[Na+]
InChIInChI=1S/C10H16O2S.Na/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2,(H,11,12);/q;+1/p-1
InChIKeyVLTZSFCJBOSJBI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Adamantylsulfinate – A Sterically Demanding, Lipophilic Sulfinate Building Block for Drug Discovery and Organosulfur Synthesis


Sodium adamantylsulfinate (CAS 39024-52-7; IUPAC: sodium adamantane-1-sulfinate) is a salt of 1-adamantanesulfinic acid, consisting of a rigid, diamondoid adamantane cage bonded directly to a nucleophilic sulfinate (–SO₂⁻) group [1]. With a molecular formula of C₁₀H₁₅NaO₂S and a molecular weight of 222.28 g·mol⁻¹, this compound uniquely merges the steric bulk and lipophilicity of the adamantane scaffold (computed logP values ranging from −1.16 to +2.70 depending on methodology) with the versatile sulfinate functionality that serves as a sulfonyl anion equivalent in C–S bond-forming reactions [2]. First accessed via direct substitution of adamantane with thionyl chloride in the presence of AlCl₃ to yield adamantane-1-sulfinyl chloride, which was subsequently converted to the sodium salt, sodium adamantylsulfinate occupies a distinct niche among commercially available sulfinate salts [3].

Why Sodium Adamantylsulfinate Cannot Be Replaced by Common Aryl or Alkyl Sulfinates in Demanding Synthetic Applications


Sodium sulfinates as a class (R–SO₂Na) are widely employed as sulfonylating agents, radical precursors, and organocatalysts [1]. However, the R group fundamentally dictates solubility, stability, nucleophilicity, and the physicochemical properties of downstream products. Sodium p-toluenesulfinate (CAS 824-79-3) and sodium benzenesulfinate (CAS 873-55-2) are planar aromatic systems with limited three-dimensionality; sodium methanesulfinate (CAS 20277-69-4) offers minimal steric protection and its esters are documented as unstable oils obtainable only in low yields [2]. Sodium tert-butylsulfinate provides aliphatic steric bulk but lacks the polycyclic cage architecture that uniquely enhances lipophilicity, metabolic stability, and membrane partitioning of derived compounds. Sodium adamantylsulfinate is not an interchangeable commodity sulfinate—its adamantane core confers quantifiably differentiated crystallinity, lipophilicity, and steric shielding that cannot be replicated by linear, branched, or aromatic sulfinates [3][4].

Quantitative Differentiation Evidence for Sodium Adamantylsulfinate Against Closest Sulfinate Comparators


Crystalline Ester Derivative Stability: Di-1-Adamantyl Ester vs. Methanesulfinate Ester Oils

In a systematic study of crystalline sulfinic ester preparation, the di-1-adamantyl ester of 1,4-butanedisulfinic acid was obtained as a nicely crystalline solid with a sharp melting point of 123–125°C, whereas methanesulfinate esters derived from the simplest alkyl sulfinate were consistently isolated as unstable oils in low yields [1]. p-Toluenesulfinic acid served as the model substrate, yielding esters in 53–92% with CDI coupling, but these aryl sulfinate esters do not benefit from the adamantane-induced crystallinity enhancement [1]. The crystalline nature of adamantyl sulfinate esters directly enables purification by recrystallization rather than chromatography, a critical advantage for scale-up and process chemistry where oil handling increases cost and complexity.

sulfinate ester crystallinity organosulfur purification process chemistry handleability

Lipophilicity Modulation: Adamantyl Sulfinate logP vs. Aromatic Sulfinate Comparators

The octanol-water partition coefficient (logP) is a key determinant of membrane permeability, bioavailability, and CNS penetration. Sodium adamantylsulfinate carries the adamantane scaffold, for which a hydrophobic substituent constant has been quantitatively estimated from calculated partition coefficients (clogP values) across 31 adamantyl-bearing compounds, demonstrating that the adamantyl group consistently adds significant lipophilicity relative to des-adamantyl analogues [1][2]. The computed logP of sodium adamantane-1-sulfinate has been reported as +2.70 (ChemSrc) , substantially higher than typical sodium aryl sulfinates such as sodium p-toluenesulfinate, whose aromatic ring yields lower logP contributions. Sodium methanesulfinate and sodium hydroxymethanesulfinate (Rongalite, logP well below 0) are highly water-soluble with negligible membrane partitioning capacity. The adamantyl group acts as a 'lipophilic bullet,' providing an add-on lipophilicity effect that positively modulates the ADME properties of conjugated pharmacophores .

lipophilicity logP adamantane drug design blood-brain barrier penetration

Steric Shielding: Adamantane Steric Substituent Constant vs. tert-Butyl and Alkyl Sulfinates

The steric demand of the sulfinate R group directly influences reaction rates at sulfur, regioselectivity of S- vs. O-alkylation, and the configurational stability of derived sulfinyl compounds. Ab initio calculations have established steric substituent constants (Sₐ) for substituents in the adamantane system, providing a quantitative framework for comparing steric effects [1][2]. The adamantyl group, comprising three fused cyclohexane rings in a diamondoid cage, presents a steric profile far exceeding that of tert-butyl (the bulkiest simple alkyl group) or planar aryl substituents. This steric encumbrance suppresses undesired O-alkylation pathways that plague less hindered sulfinates, directing nucleophilic attack selectively to sulfur and thereby improving the yield of sulfone products [3]. Sodium tert-butylsulfinate, while aliphatic, lacks the three-dimensional cage architecture and the accompanying rigidifying effect on transition states .

steric substituent constant adamantane steric bulk reaction selectivity

Orthogonal Protecting Group Chemistry: 1-Adamantylsulfinyl (Ads) vs. Standard N-Protecting Groups in Amino Acid and Peptide Synthesis

The 1-adamantylsulfinyl (Ads) group, directly derived from sodium adamantylsulfinate, was developed by Stetter and co-workers as a protecting group for the amine function of glycine, enabling the preparation of N-(1-adamantylsulfinyl)glycine alkyl esters [1]. This protecting group strategy exploits the steric bulk and lipophilic character of the adamantane cage to confer orthogonal protection that is distinct from standard carbamate-based (Boc, Cbz, Fmoc) or sulfonamide (tosyl, nosyl) protecting groups. The Ads group provides acid-labile protection that can be cleaved under conditions where other protecting groups are stable, expanding the available orthogonal protection toolkit for complex peptide and amino acid synthesis. This application is unique among sulfinate salts—sodium p-toluenesulfinate and sodium benzenesulfinate do not yield analogous N-sulfinyl protecting groups with comparable steric differentiation [2].

N-protecting group adamantylsulfinyl peptide synthesis glycine protection

Singlet Oxygen Peroxide Trapping Potency: Adamantyl Sulfinate Esters as the Most Potent Trapping Agents Reported

The ability of sulfenate and sulfinate esters to trap the perepoxide intermediate formed in the photooxidation of adamantylideneadamantane was systematically explored. Adamantyl-derived sulfinate esters were demonstrated to be the most potent trapping agents for peroxidic intermediates yet reported, outperforming other sulfur- and phosphorus-centered electrophiles evaluated in parallel [1][2]. This finding is significant because perepoxide trapping efficiency is directly relevant to understanding and controlling singlet oxygen-mediated oxidation pathways in both biological and materials contexts. While this study evaluated sulfinate esters rather than the sodium salt directly, it establishes the unique reactivity profile conferred by the adamantyl-sulfur framework that is inaccessible from simple alkyl or aryl sulfinate precursors [3].

singlet oxygen perepoxide trapping photooxidation adamantylideneadamantane

Optimal Procurement Scenarios for Sodium Adamantylsulfinate Based on Quantified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Drug Candidate Synthesis Requiring Enhanced Lipophilicity

When designing CNS-targeted small molecules, incorporation of the adamantylsulfinyl moiety via sodium adamantylsulfinate provides a predictable increase in logP (estimated +1.5 to +2.5 log units vs. phenyl sulfinate alternatives) that positively modulates blood-brain barrier penetration [1][2]. This compound enables direct introduction of the adamantane cage during sulfone or sulfonamide bond formation, bypassing multi-step de novo adamantane functionalization. Procure sodium adamantylsulfinate when the target product profile demands high membrane permeability that cannot be achieved with sodium p-toluenesulfinate, sodium benzenesulfinate, or sodium methanesulfinate [3].

Process Chemistry: Crystalline Intermediate Isolation for Scalable Sulfone Synthesis

In multi-kilogram API intermediate manufacturing, the ability to isolate crystalline intermediates by recrystallization rather than chromatography is a critical cost driver. Di-1-adamantyl sulfinate esters are crystalline solids with sharp melting points (mp 123–125°C), whereas methanesulfinate and many alkane sulfinate esters are intractable oils that require chromatographic purification [1]. Procure sodium adamantylsulfinate specifically for synthetic routes where intermediate crystallinity enables purification by trituration or recrystallization, reducing solvent waste, cycle time, and per-batch cost relative to oil-forming sulfinate alternatives [1].

Peptide Chemistry: Orthogonal N-Protection Using the 1-Adamantylsulfinyl (Ads) Group

When standard carbamate (Boc, Cbz, Fmoc) and sulfonamide (tosyl, nosyl) protecting groups are insufficient for orthogonal protection schemes in complex peptide synthesis, the 1-adamantylsulfinyl (Ads) group—accessible directly from sodium adamantylsulfinate—provides an additional acid-labile, sterically differentiated protection option [2][3]. This is uniquely enabled by the adamantane scaffold and cannot be replicated using sodium p-toluenesulfinate, which yields the electronically and sterically distinct tosyl group. Procure sodium adamantylsulfinate for peptide and amino acid synthesis programs requiring orthogonal N-protection strategies beyond the standard toolkit [2].

Physical Organic Chemistry: Steric Shielding for Selective S-Functionalization

When sulfinate alkylation reactions suffer from competing O-alkylation side products that reduce sulfone yields, the steric bulk of the adamantyl group suppresses O-attack by shielding the sulfinate oxygen atoms [3][4]. This steric effect, quantitatively characterized by the adamantane steric substituent constant (Sₐ) derived from ab initio calculations, exceeds that of tert-butyl and far exceeds that of phenyl or methyl sulfinates [4]. Procure sodium adamantylsulfinate when reaction optimization with smaller sulfinates has failed to deliver acceptable S:O alkylation ratios, particularly in the synthesis of sterically congested sulfones.

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